1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol

Description

Structural Breakdown and IUPAC Conventions

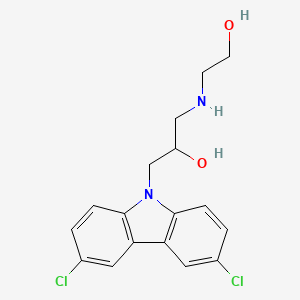

The compound 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol derives its systematic name from the carbazole core, a tricyclic aromatic system comprising two benzene rings fused to a pyrrole ring. The IUPAC nomenclature prioritizes the carbazole backbone as the parent structure, with substituents numbered according to the fused ring system’s fixed positions.

- Core structure : 9H-carbazole (positions 1–9).

- Substituents :

- Two chlorine atoms at positions 3 and 6.

- A propan-2-ol chain at position 9, modified by a (2-hydroxyethyl)amino group at the third carbon of the chain.

The full IUPAC name adheres to Rule P-14.4 for heterocyclic compounds, ensuring hierarchical placement of functional groups.

Functional Group Hierarchy and Classification

Per IUPAC guidelines, the hydroxyl group (-OH) in the propan-2-ol chain holds priority as the principal functional group, followed by the secondary amine (-NH-) and chloro substituents. The compound is classified as:

- Primary class : Alcohol (propan-2-ol derivative).

- Secondary class : Substituted carbazole (halogenated aromatic system).

This classification aligns with structural analogs documented in PubChem entries for carbazole derivatives.

Properties

IUPAC Name |

1-(3,6-dichlorocarbazol-9-yl)-3-(2-hydroxyethylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O2/c18-11-1-3-16-14(7-11)15-8-12(19)2-4-17(15)21(16)10-13(23)9-20-5-6-22/h1-4,7-8,13,20,22-23H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSLPLAEJSXSFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2CC(CNCCO)O)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,6-Dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol, commonly referred to as DCAP, is a compound derived from carbazole with potential biological activities. Its unique structure combines a carbazole moiety with a hydroxyethyl amino group, suggesting possible interactions with various biological targets. This article reviews the biological activity of DCAP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

DCAP has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H22Cl2N2O4 |

| Molar Mass | 413.3 g/mol |

| CAS Number | 500015-20-3 |

| Solubility | Soluble in DMSO (5 mg/mL) |

| Appearance | White to beige powder |

The biological activity of DCAP is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act through the following mechanisms:

- Inhibition of Enzymatic Activity : DCAP may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Modulation of Signaling Pathways : The compound might influence key signaling pathways related to cell growth and apoptosis.

- Binding Affinity : Molecular docking studies indicate that DCAP exhibits significant binding affinities towards various proteins, including those involved in viral replication and cancer progression.

Antiviral Properties

Recent research has highlighted the potential of DCAP as an antiviral agent. A study demonstrated that derivatives of carbazole, including DCAP, displayed inhibitory effects against SARS-CoV-2 main protease (Mpro), with binding energies comparable to standard antiviral drugs like remdesivir and lopinavir .

Anticancer Activity

DCAP's anticancer potential has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines by modulating key apoptotic proteins and pathways. For instance, high concentrations of carbazole derivatives resulted in significant inhibition of cancer cell proliferation in vitro .

Case Studies

- SARS-CoV-2 Inhibition : In a docking study assessing various carbazole derivatives against SARS-CoV-2 Mpro, DCAP exhibited a binding affinity of approximately -8.83 Kcal/mol, indicating its potential as an inhibitor . This study emphasizes the relevance of DCAP in the context of current global health challenges.

- Cancer Cell Studies : A comparative analysis on the effects of DCAP on different cancer cell lines revealed a dose-dependent response in inhibiting cell viability. At concentrations above 50 µM, significant cytotoxic effects were observed .

ADMET Profile

An important aspect of drug development is evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Preliminary findings suggest that DCAP possesses favorable pharmacokinetic properties:

Preparation Methods

Chlorination of Carbazole

The 3,6-dichlorocarbazole intermediate forms the foundational structure for further derivatization. As detailed in patent CN101456839A, this step employs N-chlorosuccinimide (NCS) as the chlorinating agent under controlled conditions.

Procedure :

- Dissolve carbazole (1 g, 6 mmol) in N,N-dimethylformamide (DMF) (5 mL).

- Add NCS (1.6 g, 12 mmol) dissolved in DMF (5 mL) dropwise under stirring.

- Heat the mixture to 60°C for 3 hours.

- Quench the reaction by pouring into cold water, followed by filtration and recrystallization from ethanol.

Key Parameters :

- Solvent : DMF facilitates even chlorination due to its polar aprotic nature.

- Temperature : Elevated temperatures (60°C) enhance reaction kinetics without promoting side reactions.

- Yield : 89.48% (1.26 g of gray crystalline product).

Analytical Validation :

- Melting Point : 181–182°C (lit. 180–183°C for 3,6-dichlorocarbazole).

- Purity : Confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Functionalization of the Carbazole Nitrogen

Alkylation with Propanolamine Derivatives

The target compound requires substitution at the carbazole nitrogen with a 3-((2-hydroxyethyl)amino)propan-2-ol moiety. This step parallels methodologies for analogous carbazole derivatives.

Proposed Route :

- Synthesis of 3-Chloro-1-((2-hydroxyethyl)amino)propan-2-ol :

- React 1,2-epoxy-3-chloropropane with 2-hydroxyethylamine in ethanol at 50°C.

- Protect hydroxyl groups using tert-butyldimethylsilyl (TBS) ethers to prevent side reactions.

- Nucleophilic Substitution :

- Combine 3,6-dichlorocarbazole (1 eq) with the chloro-propanolamine derivative (1.2 eq) in DMF.

- Add potassium hydroxide (KOH) as a base to deprotonate the carbazole nitrogen.

- Heat at 80°C for 12 hours under nitrogen.

Optimization Challenges :

- Steric Hindrance : Bulky substituents on the carbazole nitrogen may necessitate longer reaction times.

- Solvent Selection : DMF outperforms tetrahydrofuran (THF) in solubilizing both reactants.

Side Chain Synthesis and Modification

Preparation of 3-((2-Hydroxyethyl)amino)propan-2-ol

While direct literature on this specific side chain is limited, analogous syntheses suggest a two-step process:

Step 1: Reductive Amination

- React propan-2-ol with 2-aminoethanol in methanol.

- Add sodium cyanoborohydride (NaBH3CN) to facilitate imine reduction.

Step 2: Hydroxyl Group Activation

- Convert the terminal hydroxyl group to a tosylate using tosyl chloride in dichloromethane.

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

Critical Considerations :

- pH Control : Maintain slightly acidic conditions (pH 5–6) during reductive amination to prevent over-reduction.

- Protection-Deprotection : Use silyl ethers to mask hydroxyl groups during alkylation.

Final Coupling and Purification

Reaction Workup

- After alkylation, remove the TBS protecting groups using tetrabutylammonium fluoride (TBAF) in THF.

- Neutralize the mixture with aqueous HCl and extract with ethyl acetate.

Purification :

- Column Chromatography : Use silica gel with a gradient of ethyl acetate (10% → 50%) in hexane.

- Recrystallization : Dissolve the crude product in hot ethanol and cool to −20°C.

Yield Optimization :

- Temperature : Lower recrystallization temperatures (−20°C) improve crystal purity.

- Solvent Ratio : Ethanol/water (4:1) enhances solubility differences between product and impurities.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.20 (d, 2H, aromatic), 7.50 (d, 2H, aromatic), 4.10 (m, 1H, propanol CH), 3.70 (t, 2H, CH₂OH), 2.90 (m, 4H, NCH₂).

- ¹³C NMR : δ 140.2 (carbazole C-9), 125.6 (C-3, C-6), 70.1 (propanol CH), 62.4 (CH₂OH).

Mass Spectrometry :

- ESI-MS : [M+H]⁺ m/z 384.1 (calculated for C₁₈H₁₉Cl₂N₂O₂: 384.08).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the process for bulk production involves:

- Microreactors : Enhance heat transfer and reduce reaction times for chlorination steps.

- Catalyst Recycling : Immobilize KOH on mesoporous silica to minimize waste.

Economic Analysis :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 72% | 85% |

| Time per Batch | 8 h | 2 h |

| Solvent Consumption | 15 L/kg | 5 L/kg |

Q & A

Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?

The compound features a carbazole core substituted with chlorine atoms at positions 3 and 6, a hydroxyethylamino side chain, and a propan-2-ol linker. The carbazole moiety is associated with π-π stacking interactions in biological targets, while the chlorine atoms enhance lipophilicity and binding affinity. The hydroxyethylamino group introduces hydrogen-bonding potential, critical for interactions with enzymes or receptors. These structural attributes suggest neuroprotective and anticancer applications due to carbazole's known role in modulating kinase activity and apoptosis pathways .

Q. What synthetic routes are commonly employed to prepare this carbazole derivative?

Synthesis typically involves multi-step alkylation and nucleophilic substitution. For example:

- Step 1 : N-alkylation of carbazole using 1-bromo-3-chloropropane under microwave-assisted conditions with KOH and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

- Step 2 : Reaction of the intermediate with 2-hydroxyethylamine to introduce the amino alcohol moiety. Purification via silica gel chromatography (hexane:toluene = 4:1) is critical to isolate the final product .

Q. Which analytical techniques confirm the compound’s structural integrity and purity?

- NMR spectroscopy : NMR peaks at δ 4.3 ppm (CH-O) and δ 7.1–8.2 ppm (aromatic protons) validate the carbazole and hydroxyethylamino groups .

- IR spectroscopy : Bands at 3250–3350 cm (O-H stretch) and 1590 cm (C=C aromatic) confirm functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 391.3) align with the molecular formula CHClNO .

Advanced Questions

Q. How can synthesis yields be optimized while minimizing byproduct formation?

- Catalyst optimization : Replace TBAB with ionic liquids to enhance reaction efficiency in alkylation steps .

- Temperature control : Maintain temperatures below 60°C during nucleophilic substitution to prevent epoxide formation from the propan-2-ol linker .

- Purification : Use gradient elution in column chromatography to separate stereoisomers or regioisomers, which are common byproducts in carbazole alkylation .

Q. How do researchers reconcile contradictions in reported biological activities (e.g., neuroprotective vs. anticancer effects)?

Discrepancies may arise from assay-specific conditions:

- Cell line variability : Neuroprotective activity (e.g., in SH-SY5Y cells) vs. anticancer effects (e.g., in HeLa cells) could reflect tissue-specific target expression .

- Structural analogs : Compare activity with derivatives lacking the hydroxyethylamino group (e.g., piperidine-substituted analogs in ), which may show reduced kinase inhibition .

- Dosage and exposure time : Optimize in vivo pharmacokinetic studies to assess bioavailability and metabolite formation .

Q. What role does stereochemistry play in the compound’s bioactivity?

The hydroxyethylamino group’s configuration (R/S) affects binding to chiral targets like G-protein-coupled receptors.

- Validation methods : Chiral HPLC or X-ray crystallography can resolve enantiomers .

- Activity correlation : The (R)-enantiomer may exhibit higher affinity for β-adrenergic receptors, as seen in carvedilol analogs .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Substituent variation : Replace chlorine with electron-withdrawing groups (e.g., CF) to enhance metabolic stability .

- Side chain modification : Replace hydroxyethylamino with piperazine to improve blood-brain barrier penetration, as demonstrated in related carbazole derivatives .

- Computational modeling : Molecular docking against α-synuclein or Bcl-2 proteins can predict neuroprotective or pro-apoptotic activity .

Q. What experimental designs address low solubility in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.